![molecular formula C9H7F6NO5 B14404419 (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline CAS No. 83577-93-9](/img/structure/B14404419.png)
(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline: is a synthetic compound characterized by the presence of trifluoroacetyl groups and a proline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline typically involves the reaction of L-proline with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions: (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of trifluoroacetyl groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: In medicine, this compound has potential applications in drug development. Its unique chemical properties may be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline involves its interaction with specific molecular targets. The trifluoroacetyl groups may interact with enzymes or receptors, leading to changes in their activity. The proline backbone may also play a role in the compound’s overall effect by influencing its binding affinity and specificity.
Propiedades
Número CAS |
83577-93-9 |
|---|---|
Fórmula molecular |
C9H7F6NO5 |
Peso molecular |
323.15 g/mol |
Nombre IUPAC |
(2S,4R)-1-(2,2,2-trifluoroacetyl)-4-(2,2,2-trifluoroacetyl)oxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H7F6NO5/c10-8(11,12)6(19)16-2-3(1-4(16)5(17)18)21-7(20)9(13,14)15/h3-4H,1-2H2,(H,17,18)/t3-,4+/m1/s1 |
Clave InChI |
QAASQCXWPPNADD-DMTCNVIQSA-N |
SMILES isomérico |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)C(F)(F)F)OC(=O)C(F)(F)F |
SMILES canónico |
C1C(CN(C1C(=O)O)C(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


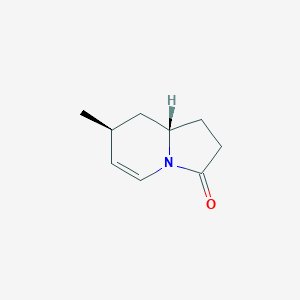



![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14404356.png)
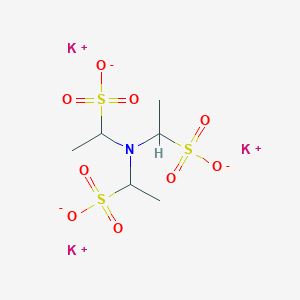

![1,8-Diazabicyclo[6.5.3]hexadecane](/img/structure/B14404382.png)
![({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14404385.png)
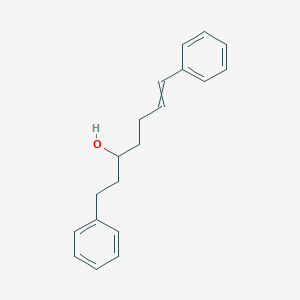
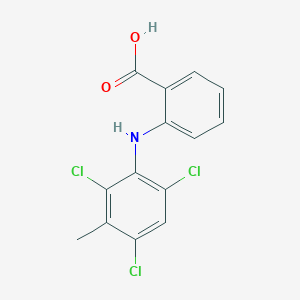
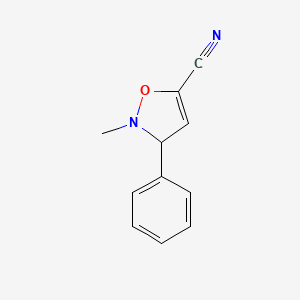
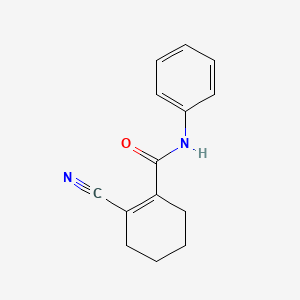
![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)
